Methyl 2,3,3-trifluoro-3-methoxypropanoate, 93%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

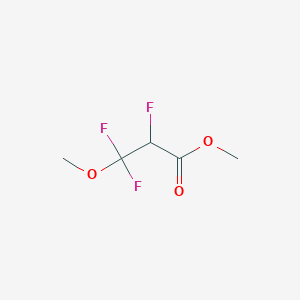

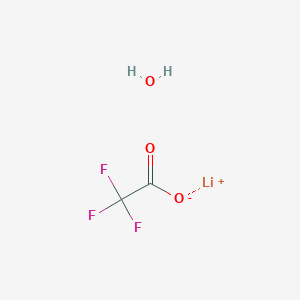

Methyl 2,3,3-trifluoro-3-methoxypropanoate is a chemical compound with the molecular formula C5H7F3O3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Methyl 2,3,3-trifluoro-3-methoxypropanoate consists of 5 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The molecular weight of the compound is 172.1 .Physical And Chemical Properties Analysis

Methyl 2,3,3-trifluoro-3-methoxypropanoate is a liquid at room temperature . It has a boiling point of 90-92°C at 50mm pressure . The density of the compound is 1.301 g/mL .Applications De Recherche Scientifique

Polyhydroxyalkanoates (PHAs) Production and Applications

Polyhydroxyalkanoate (PHA) is an intracellular biodegradable microbial polymer with various promising applications. Methyl 2,3,3-trifluoro-3-methoxypropanoate could be relevant in the synthesis or modification of PHAs due to its functional groups and potential for chemical transformation. PHAs are biosynthesized through specific pathways regulated by enzymes and can be used in biodegradable materials, offering an alternative to petroleum plastics due to their biocompatible and renewable nature. However, the commercialization of PHAs is limited by their high production costs compared to conventional plastics (Amara, 2010).

Fatty Acid Methyl Esters Analysis

Fatty acid methyl esters are crucial for gas-liquid chromatography in lipid analysis, which could include derivatives such as methyl 2,3,3-trifluoro-3-methoxypropanoate. The development of rapid and reliable methods for the methanolysis of fats and oils into methyl esters is essential for quantitative analysis, especially in complex matrices like coconut oil. Such methods improve the speed and simplicity of lipid analysis, crucial for nutritional science, food technology, and chemical research (Bannon et al., 1982).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the environmental biodegradability of polyfluoroalkyl chemicals, which include compounds related to methyl 2,3,3-trifluoro-3-methoxypropanoate, is crucial for assessing their environmental impact. Studies focusing on microbial culture, activated sludge, soil, and sediment degradation pathways provide insights into the fate of these chemicals in the environment. This understanding is essential for evaluating the risks associated with these persistent chemicals and their potential regulatory implications (Liu & Mejia Avendaño, 2013).

Synthesis and Applications of Methyl-2-formyl Benzoate

Although not directly about methyl 2,3,3-trifluoro-3-methoxypropanoate, the synthesis and applications of related compounds like methyl-2-formyl benzoate illustrate the potential utility of functionalized esters. Methyl-2-formyl benzoate serves as a bioactive precursor in organic synthesis due to its pharmacological activities. The compound's versatility as a substrate for preparing medical products underlines the significance of researching similar esters, highlighting their role in the development of new bioactive molecules and pharmaceuticals (Farooq & Ngaini, 2019).

Safety and Hazards

Methyl 2,3,3-trifluoro-3-methoxypropanoate is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

methyl 2,3,3-trifluoro-3-methoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-10-4(9)3(6)5(7,8)11-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTCBKKHRASHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660315 |

Source

|

| Record name | Methyl 2,3,3-trifluoro-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

758-69-0 |

Source

|

| Record name | Methyl 2,3,3-trifluoro-3-methoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)